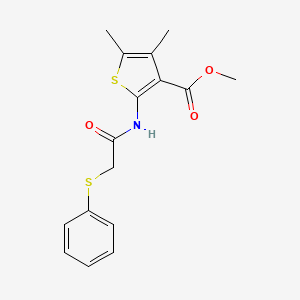
5-benzyl-3-tert-butyl-1H-pyrazole
Vue d'ensemble
Description
5-Benzyl-3-tert-butyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with benzyl and tert-butyl groups. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-tert-butyl-1H-pyrazole can be achieved through various methods. One common approach involves the condensation of hydrazine with 1,3-diketones followed by cyclization. For instance, a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and benzaldehyde .
Industrial Production Methods
Industrial production methods for pyrazoles often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl-3-tert-butyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can introduce functional groups such as halogens or alkyl groups .
Applications De Recherche Scientifique
5-Benzyl-3-tert-butyl-1H-pyrazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-benzyl-3-tert-butyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound may interact with enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-tert-butylpyrazole: Similar in structure but with an amino group instead of a benzyl group.
3-tert-Butyl-1H-pyrazole: Lacks the benzyl group, making it less complex.
Uniqueness
5-Benzyl-3-tert-butyl-1H-pyrazole is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other pyrazole derivatives .
Propriétés
IUPAC Name |
5-benzyl-3-tert-butyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-14(2,3)13-10-12(15-16-13)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKMACGRTRICNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970902 | |
| Record name | 5-Benzyl-3-tert-butyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5556-46-7 | |
| Record name | 5-Benzyl-3-tert-butyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5528265.png)

![N-isopropyl-3-[5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5528276.png)
![4-({4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5528286.png)
![[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B5528296.png)
![ethyl 4-(4-ethyl-1-piperazinyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5528303.png)
![N-[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5528311.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5528319.png)

![1-ethyl-3-isobutyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5528331.png)
![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5528340.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(1-naphthyl)-4-oxobutanamide hydrochloride](/img/structure/B5528347.png)
![methyl 4,5-dimethoxy-2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5528355.png)

